molecular formula C6H10ClN3O2 B1395359 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1334146-82-5

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No. B1395359
M. Wt: 191.61 g/mol
InChI Key: ZRQXPZYMMGPCTM-UHFFFAOYSA-N
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Description

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 . Its InChI code is 1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H .


Synthesis Analysis

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed. These methods afford intermediates and target compounds in high yields without requiring additional purification .


Chemical Reactions Analysis

The synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives involves the development of efficient methods that yield intermediates and target compounds. These methods do not require additional purification .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature. It has a molecular weight of 191.62 . The InChI code for this compound is 1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H .

Scientific Research Applications

Summary of the Application

1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives have shown promising antimicrobial activity . These compounds have been synthesized and tested for their ability to inhibit the growth of various microorganisms.

Methods of Application

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification .

Results or Outcomes

The synthesized compounds were tested for their antimicrobial activity. While the paper does not provide specific quantitative data or statistical analyses, it does mention that the synthesized compounds showed antimicrobial activity .

2. Antiproliferative and Cytotoxic Agents

Summary of the Application

Compounds containing the 1,3,7-triazaspiro[4.4]nonane-2,4-dione structure have shown promising applications as antiproliferative and cytotoxic agents .

Methods of Application

The compounds are synthesized and then tested for their ability to inhibit cell proliferation and induce cell death .

Results or Outcomes

While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results in inhibiting cell proliferation and inducing cell death .

3. Inhibitors of Protein Arginine Deiminase

Summary of the Application

1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives have been studied as potential inhibitors of the protein arginine deiminase .

Methods of Application

The compounds are synthesized and then tested for their ability to inhibit the activity of protein arginine deiminase .

Results or Outcomes

The paper does not provide specific quantitative data or statistical analyses, but it does mention that these compounds have shown promising results as inhibitors of protein arginine deiminase .

4. Enzymatic Transesterification Catalyst

Summary of the Application

Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

Methods of Application

The compounds are synthesized and then tested for their ability to catalyze the enzymatic transesterification reaction .

Results or Outcomes

While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results as catalysts for the enzymatic transesterification reaction .

5. Antagonists of Integrin α L β 2

Summary of the Application

Compounds containing this moiety are antagonists of integrin α L β 2 which plays an important role in delivery of leukocytes to the site of inflammation .

Methods of Application

The compounds are synthesized and then tested for their ability to inhibit the activity of integrin α L β 2 .

Results or Outcomes

While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results as inhibitors of integrin α L β 2 .

6. Inhibitors of Matrix Metalloproteinases

Summary of the Application

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .

Methods of Application

The compounds are synthesized and then tested for their ability to inhibit the activity of matrix metalloproteinases .

Results or Outcomes

While specific quantitative data or statistical analyses are not provided, the paper does mention that these compounds have shown promising results as inhibitors of matrix metalloproteinases .

Safety And Hazards

The compound has a GHS07 signal word of “Warning”. The hazard statements include H303, H315, H319, H333, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXPZYMMGPCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

CAS RN

1334146-82-5
Record name 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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